Acetic acid, 2-[[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, ethyl ester
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Overview
Description
Acetic acid, 2-[[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, ethyl ester is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a hydroxyphenyl group and a phenyl group attached to the triazole ring, along with an ethyl ester functional group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, ethyl ester typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Hydroxyphenyl and Phenyl Groups: The hydroxyphenyl and phenyl groups are introduced through nucleophilic substitution reactions, where the triazole ring acts as the nucleophile.
Introduction of the Ethyl Ester Group: The ethyl ester group is incorporated through esterification reactions, typically using ethyl chloroacetate and a suitable base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazole ring or the ester group, resulting in the formation of amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid, 2-[[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts for various chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyphenylacetic acid: A simpler compound with similar hydroxyphenyl functionality.
4-Hydroxyphenylacetic acid: Another related compound with a hydroxyphenyl group but differing in the position of the hydroxyl group.
Oxadiazole Derivatives: Compounds with a similar heterocyclic structure but containing an oxadiazole ring instead of a triazole ring
Uniqueness
The uniqueness of acetic acid, 2-[[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, ethyl ester lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyphenyl and phenyl groups attached to the triazole ring, along with the ethyl ester group, makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
937624-76-5 |
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Molecular Formula |
C18H17N3O3S |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
ethyl 2-[[5-(2-hydroxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C18H17N3O3S/c1-2-24-16(23)12-25-18-20-19-17(14-10-6-7-11-15(14)22)21(18)13-8-4-3-5-9-13/h3-11,22H,2,12H2,1H3 |
InChI Key |
PYLJPKIGOUIKKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3O |
Origin of Product |
United States |
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